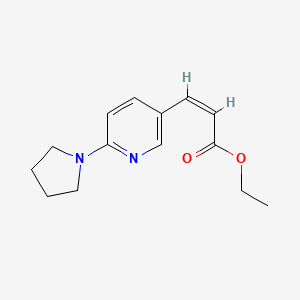
ethyl (Z)-3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol . This compound is primarily used in proteomics research and has gained attention due to its unique structure, which includes both pyridine and pyrrolidine rings .
Preparation Methods
The synthesis of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate typically involves the reaction of 3-pyridylacrylic acid with pyrrolidine in the presence of ethyl chloroformate . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate involves its interaction with specific molecular targets, such as enzymes and receptors . The pyridine and pyrrolidine rings play a crucial role in binding to these targets, thereby modulating their activity . The exact pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes .
Comparison with Similar Compounds
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can be compared with similar compounds such as:
Indole derivatives: These compounds also contain heterocyclic rings and are known for their biological activity.
Spiroindole and spirooxindole derivatives: These compounds have spirocyclic structures and are used in drug design due to their bioactivity.
The uniqueness of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate lies in its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl (Z)-3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)8-6-12-5-7-13(15-11-12)16-9-3-4-10-16/h5-8,11H,2-4,9-10H2,1H3/b8-6- |
InChI Key |
SHNSYRIPSIMQJU-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CN=C(C=C1)N2CCCC2 |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















